molecular formula C13H10N2O3S B12191629 N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B12191629
M. Wt: 274.30 g/mol
InChI Key: MREAOORYAPXIEB-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound that combines the structural features of thiazole and chromene. Thiazole is a five-membered ring containing sulfur and nitrogen atoms, while chromene is a benzopyran derivative. This compound is of interest due to its potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with 3-acetylcoumarin in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-dihydro-1,3-thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
  • N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(dimethylamino)benzamide
  • Thiazole derivatives with various substituents

Uniqueness

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combined thiazole and chromene structure, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic benefits compared to other thiazole or chromene derivatives .

Properties

Molecular Formula

C13H10N2O3S

Molecular Weight

274.30 g/mol

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C13H10N2O3S/c16-11(15-13-14-5-6-19-13)9-7-8-3-1-2-4-10(8)18-12(9)17/h1-4,7H,5-6H2,(H,14,15,16)

InChI Key

MREAOORYAPXIEB-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)NC(=O)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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